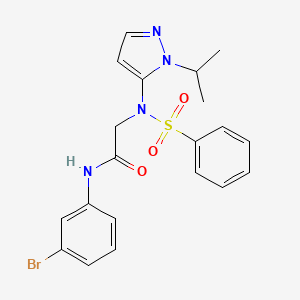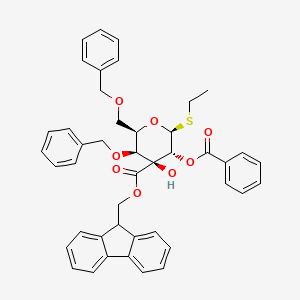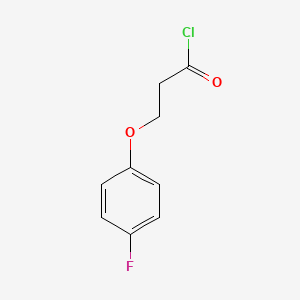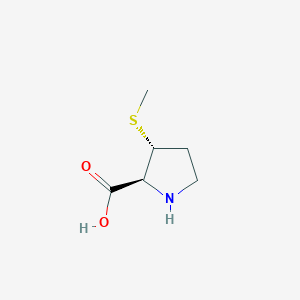
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrazolyl group, and a phenylsulfonamido group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1-isopropyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Sulfonamide Formation: The next step involves the introduction of the phenylsulfonamido group. This can be done by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step is the formation of the acetamide linkage. This can be achieved by reacting the sulfonamide intermediate with 3-bromoaniline and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and sulfonamide moieties.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazole or sulfonamide groups.
Reduction Products: Reduced forms of the pyrazole or sulfonamide groups.
Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.
科学研究应用
Chemistry
In chemistry, N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand protein-ligand interactions or enzyme inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- N-(3-Chlorophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- N-(3-Fluorophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
- N-(3-Methylphenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide
Uniqueness
N-(3-Bromophenyl)-2-(N-(1-isopropyl-1H-pyrazol-5-yl)phenylsulfonamido)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the combination of the pyrazole and sulfonamide groups provides a versatile scaffold for further chemical modifications and functionalization.
属性
分子式 |
C20H21BrN4O3S |
|---|---|
分子量 |
477.4 g/mol |
IUPAC 名称 |
2-[benzenesulfonyl-(2-propan-2-ylpyrazol-3-yl)amino]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C20H21BrN4O3S/c1-15(2)25-20(11-12-22-25)24(29(27,28)18-9-4-3-5-10-18)14-19(26)23-17-8-6-7-16(21)13-17/h3-13,15H,14H2,1-2H3,(H,23,26) |
InChI 键 |
CNWLXACCWTWESM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=CC=N1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(6-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12859248.png)
![2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12859255.png)
![2-Thia-6-azaspiro[3.4]octan-7-one](/img/structure/B12859259.png)



![Methyl (2R)-1-[(1R)-1-phenylethyl]azetidine-2-carboxylate](/img/structure/B12859281.png)

![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)


![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
